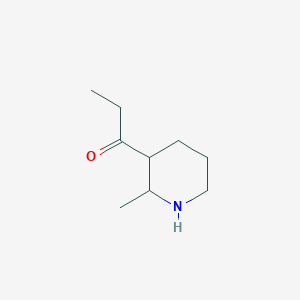

1-(2-Methylpiperidin-3-yl)propan-1-one

Beschreibung

1-(2-Methylpiperidin-3-yl)propan-1-one is a ketone-containing compound featuring a methyl-substituted piperidine ring. The methyl group at the 2-position of the piperidine ring likely influences steric and electronic properties, impacting reactivity, solubility, and biological interactions . Piperidine-derived ketones are often utilized as intermediates in drug synthesis or as functional linkers in bioactive molecules due to their balance of rigidity and flexibility .

Eigenschaften

Molekularformel |

C9H17NO |

|---|---|

Molekulargewicht |

155.24 g/mol |

IUPAC-Name |

1-(2-methylpiperidin-3-yl)propan-1-one |

InChI |

InChI=1S/C9H17NO/c1-3-9(11)8-5-4-6-10-7(8)2/h7-8,10H,3-6H2,1-2H3 |

InChI-Schlüssel |

BXUVVDCXLPHGQE-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)C1CCCNC1C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(2-Methylpiperidin-3-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methylpiperidine with propanone under controlled conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Analyse Chemischer Reaktionen

1-(2-Methylpiperidin-3-yl)propan-1-one undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Methylpiperidin-3-yl)propan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Medicine: It may serve as a precursor for the development of pharmaceutical agents.

Industry: The compound is utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Methylpiperidin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Structural Features

Key structural analogs and their differences are summarized below:

Key Observations :

- Substituents on the propanone moiety (e.g., aryl groups in ) enhance lipophilicity and may improve membrane permeability .

Enzyme Inhibition

- 1-(Piperidin-1-yl)propan-1-one derivatives : Compound 15, featuring this linker, inhibits ALDH1A1 and ALDH2 (>90% inhibition at 10 µM), demonstrating the scaffold's utility in enzyme-targeted therapies .

- 2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride: The amino and phenyl groups may confer selectivity for neurotransmitter receptors or transporters, though specific data are unavailable .

Antimicrobial and Antifungal Activity

Physicochemical Properties

- Stability : Piperidine rings generally confer metabolic stability, but nitro or hydroxyl substituents (e.g., 1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one in ) may reduce stability due to reactive functional groups .

Biologische Aktivität

1-(2-Methylpiperidin-3-yl)propan-1-one, also known as MPHP (Methylenedioxyphenylpiperidine), is a compound of interest in pharmacological and toxicological research due to its structural similarity to various psychoactive substances. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure:

- Molecular Formula: C10H15N

- Molecular Weight: 149.24 g/mol

- IUPAC Name: 1-(2-Methylpiperidin-3-yl)propan-1-one

- Canonical SMILES: CC1(CCCN1)C(=O)C

The biological activity of 1-(2-Methylpiperidin-3-yl)propan-1-one is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a dopamine reuptake inhibitor , which enhances dopaminergic transmission. This mechanism is similar to that of other psychoactive substances, leading to increased dopamine levels in the synaptic cleft.

Key Mechanisms:

- Dopamine Receptor Interaction: The compound may bind to dopamine receptors, particularly D2 and D3 subtypes, influencing mood and reward pathways.

- Serotonin Modulation: Preliminary studies suggest potential interactions with serotonin receptors, which could affect anxiety and mood regulation.

Biological Activity Overview

1-(2-Methylpiperidin-3-yl)propan-1-one has been investigated for various biological activities:

| Activity | Effect | Reference |

|---|---|---|

| Psychoactive Effects | Euphoria, increased sociability | |

| Analgesic Properties | Pain relief in animal models | |

| Anti-inflammatory | Reduction in inflammation markers |

Case Study 1: Psychoactive Effects

A study conducted on the psychoactive effects of MPHP demonstrated that subjects exhibited increased sociability and euphoria similar to that observed with other stimulant drugs. The study highlighted the importance of understanding the compound's potential for abuse and dependence.

Case Study 2: Analgesic Properties

Research involving animal models indicated that 1-(2-Methylpiperidin-3-yl)propan-1-one exhibited significant analgesic properties. The compound was administered in controlled doses, resulting in a measurable decrease in pain response compared to control groups.

Toxicology and Safety Profile

While the therapeutic potential is notable, the safety profile of 1-(2-Methylpiperidin-3-yl)propan-1-one raises concerns. Reports indicate potential for toxicity at higher doses, including cardiovascular effects and neurotoxicity. Long-term studies are necessary to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.